molecular formula C11H17NO B13980793 (4-Amino-3-isopropyl-5-methylphenyl)methanol

(4-Amino-3-isopropyl-5-methylphenyl)methanol

Cat. No.: B13980793
M. Wt: 179.26 g/mol
InChI Key: DRTSHQBFRGDHJS-UHFFFAOYSA-N
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Description

(4-Amino-3-isopropyl-5-methylphenyl)methanol is an organic compound with the molecular formula C11H17NO It is a derivative of thymol, a monoterpene phenol found in the essential oils of various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-isopropyl-5-methylphenyl)methanol typically involves the reduction of the corresponding nitro compound, (4-Nitro-3-isopropyl-5-methylphenyl)methanol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the use of sodium borohydride as a reducing agent in an alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using hydrogenation reactors. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-isopropyl-5-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: (4-Amino-3-isopropyl-5-methylphenyl)aldehyde or (4-Amino-3-isopropyl-5-methylphenyl)carboxylic acid.

    Reduction: (4-Amino-3-isopropyl-5-methylphenyl)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Amino-3-isopropyl-5-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Amino-3-isopropyl-5-methylphenyl)methanol involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit heme oxygenase-1, an enzyme involved in oxidative stress response. The compound may also interact with other enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thymol: A monoterpene phenol with antimicrobial and antioxidant properties.

    (4-Amino-3-methylphenyl)methanol: A structurally similar compound with different substituents.

    (4-Amino-3-isopropyl-5-methylphenyl)aldehyde: An oxidation product of (4-Amino-3-isopropyl-5-methylphenyl)methanol.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various research fields, making it a valuable compound for further study.

Properties

IUPAC Name

(4-amino-3-methyl-5-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-7(2)10-5-9(6-13)4-8(3)11(10)12/h4-5,7,13H,6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTSHQBFRGDHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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